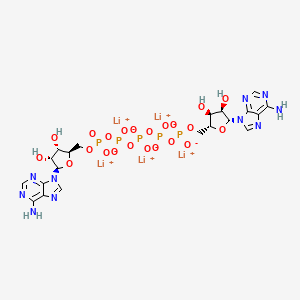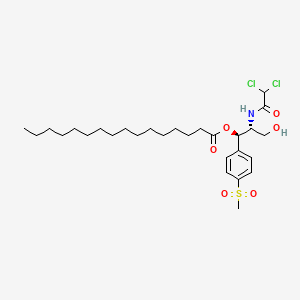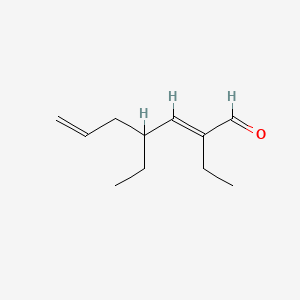
2,3-Difluoro-D-Phenylalanine
Descripción general
Descripción
2,3-Difluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine It is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the phenyl ring
Mecanismo De Acción
Target of Action
It is known that d-phenylalanine, a closely related compound, interacts with kynurenine–oxoglutarate transaminase 1 and corticoliberin in humans . These proteins may also be potential targets for 2,3-Difluoro-D-Phenylalanine.
Mode of Action
D-Phenylalanine is known to interact with its targets via sodium-independent, high-affinity transport .
Biochemical Pathways
D-phenylalanine, a structurally similar compound, is known to be involved in the metabolism of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . It is plausible that this compound may affect similar biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of d-phenylalanine, a closely related compound, are known . The absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of D-Phenylalanine are all documented . These properties may provide a basis for understanding the potential pharmacokinetics of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-D-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated derivatives.
Reduction: Reduction reactions can yield different fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines .
Aplicaciones Científicas De Investigación
2,3-Difluoro-D-Phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Comparación Con Compuestos Similares
- 2,4-Difluoro-D-Phenylalanine
- 3,5-Difluoro-D-Phenylalanine
- 2,3-Difluoro-L-Phenylalanine
Comparison: 2,3-Difluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly affect its chemical and biological properties. Compared to other fluorinated phenylalanines, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXKFDPNKLPHX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428102 | |
| Record name | 2,3-Difluoro-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-59-2 | |
| Record name | 2,3-Difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)





